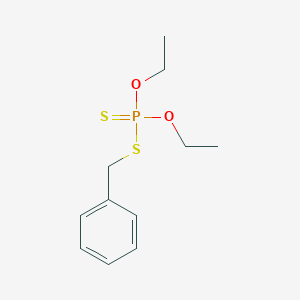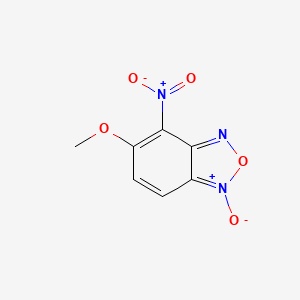
5-Methoxy-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methoxy-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole is a heterocyclic compound that belongs to the benzoxadiazole family This compound is characterized by the presence of a benzene ring fused with an oxadiazole ring, which contains nitrogen and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole typically involves the nitration of 5-methoxy-2-aminobenzoic acid followed by cyclization. The reaction conditions often include the use of concentrated sulfuric acid and nitric acid for the nitration step. The cyclization process can be achieved using reagents such as phosphorus oxychloride or thionyl chloride under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and cyclization processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
5-Methoxy-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium dithionite.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides or acyl chlorides.
Oxidation: The compound can undergo oxidation reactions, where the methoxy group is converted to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, sodium dithionite.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Oxidation: Potassium permanganate, chromium trioxide, under acidic conditions.
Major Products Formed
Reduction: 5-Methoxy-4-amino-1-oxo-2,1lambda~5~,3-benzoxadiazole.
Substitution: Various substituted benzoxadiazole derivatives depending on the substituent introduced.
Oxidation: 5-Hydroxy-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole.
科学的研究の応用
5-Methoxy-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of fluorescent probes and dyes.
Biology: Investigated for its potential as a fluorescent tag in biological imaging and diagnostic assays. Its ability to bind to specific biomolecules makes it useful in studying cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities. Its derivatives are studied for their ability to inhibit specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 5-Methoxy-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound’s ability to form covalent bonds with proteins or nucleic acids can lead to the inhibition of enzymatic activities or disruption of cellular processes. Additionally, its fluorescent properties enable it to act as a probe for studying molecular interactions and dynamics.
類似化合物との比較
Similar Compounds
4-Nitro-2,1,3-benzoxadiazole: Lacks the methoxy group, resulting in different chemical reactivity and applications.
5-Methoxy-2,1,3-benzoxadiazole:
5-Methoxy-4-amino-1-oxo-2,1lambda~5~,3-benzoxadiazole: The amino group provides different reactivity compared to the nitro group.
Uniqueness
5-Methoxy-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole is unique due to the presence of both methoxy and nitro groups, which impart distinct electronic and steric properties. These functional groups enhance its versatility in chemical reactions and broaden its range of applications in various fields.
特性
CAS番号 |
18378-10-4 |
|---|---|
分子式 |
C7H5N3O5 |
分子量 |
211.13 g/mol |
IUPAC名 |
5-methoxy-4-nitro-1-oxido-2,1,3-benzoxadiazol-1-ium |
InChI |
InChI=1S/C7H5N3O5/c1-14-5-3-2-4-6(7(5)9(11)12)8-15-10(4)13/h2-3H,1H3 |
InChIキー |
VIRNTCGRXFSIGU-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=NO[N+](=C2C=C1)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


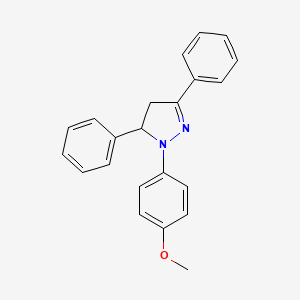
![1-Nitro-2-[(2-phenylcyclopropyl)sulfonyl]benzene](/img/structure/B14718746.png)
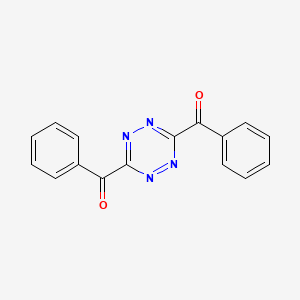
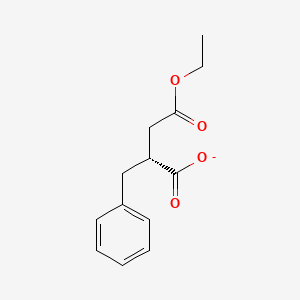
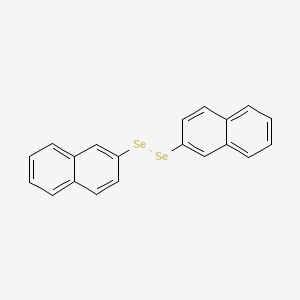
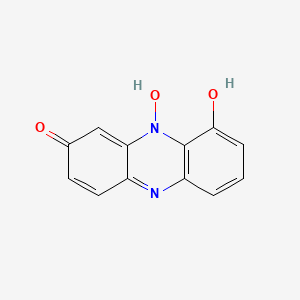
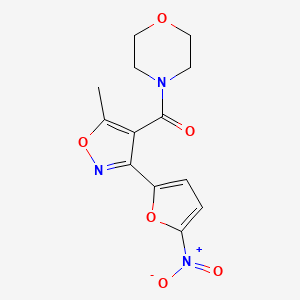

![1H,5H-Dicyclopenta[1,4]dioxin-1,1,2,2,3,3,3a,4a,5,5,6,6,7,7,7a,8a-hexadecol(9CI)](/img/structure/B14718784.png)
